molecular formula C27H28N2O2 B11504148 9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11504148
M. Wt: 412.5 g/mol
InChI Key: VBPCTBWRUOBESF-UHFFFAOYSA-N
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Description

9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the class of phenanthroline derivatives. This compound is characterized by its unique structural features, which include a tetrahydrobenzo[b][4,7]phenanthrolin-11-one core with a 4-propoxyphenyl substituent at the 12th position and two methyl groups at the 9th position. Phenanthroline derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-arylmethylene-aminoquinolines with 1,3-cyclohexanedione and dimedone in the presence of butanol . This reaction yields the desired phenanthroline derivative with the appropriate substituents. The reaction conditions often include heating and the use of specific catalysts to facilitate the condensation process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one with sodium nitrite in acetic acid leads to the formation of 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones . Common reagents used in these reactions include potassium permanganate, sodium nitrite, and acetic acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications In chemistry, it is used as a ligand in coordination chemistry to form complexes with various metalsIn biology and medicine, phenanthroline derivatives are studied for their antimicrobial and anticancer properties . The unique structural features of this compound make it a valuable candidate for further research in these fields.

Mechanism of Action

The mechanism of action of 9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar compounds to 9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one include other phenanthroline derivatives such as 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones and 13-aryl-12H-indeno[2,1-b][4,7]phenanthrolin-12-ones . These compounds share similar structural features but differ in their substituents and specific chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

9,9-dimethyl-12-(4-propoxyphenyl)-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C27H28N2O2/c1-4-14-31-18-9-7-17(8-10-18)24-25-19-6-5-13-28-20(19)11-12-21(25)29-22-15-27(2,3)16-23(30)26(22)24/h5-13,24,29H,4,14-16H2,1-3H3

InChI Key

VBPCTBWRUOBESF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=C(C=C4)N=CC=C5

Origin of Product

United States

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